molecular formula C18H19N3OS B2364445 3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 385400-92-0

3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2364445
CAS No.: 385400-92-0
M. Wt: 325.43
InChI Key: JSDSEMOEGVFOTF-UHFFFAOYSA-N
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Description

3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine class. This compound is of significant interest due to its potential biological and pharmacological activities. The structure of this compound includes a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide in ethanol in the presence of trimethylamine to afford the corresponding pyridinethione derivative . The final step involves the reaction of this derivative with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits antimicrobial activity against various microbial strains, including E. coli, B. mycoides, and C.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including antibacterial and antifungal treatments.

    Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to interfere with microbial cell wall synthesis or disrupt essential enzymatic processes within the microbial cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its diethylamino and phenyl groups contribute to its unique pharmacological profile and make it a promising candidate for further research and development.

Properties

IUPAC Name

3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-3-21(4-2)18(22)16-15(19)13-10-11-14(20-17(13)23-16)12-8-6-5-7-9-12/h5-11H,3-4,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDSEMOEGVFOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323508
Record name 3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

385400-92-0
Record name 3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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